molecular formula C7H4N2O2 B13105085 Furo[2,3-d]pyridazine-3-carbaldehyde CAS No. 39567-42-5

Furo[2,3-d]pyridazine-3-carbaldehyde

Cat. No.: B13105085
CAS No.: 39567-42-5
M. Wt: 148.12 g/mol
InChI Key: ICQSLDCXWQNJMM-UHFFFAOYSA-N
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Description

Furo[2,3-d]pyridazine-3-carbaldehyde is a fused heterocyclic compound with the molecular formula C7H4N2O2 and a molecular weight of 148.12 g/mol . Its CAS Registry Number is 39567-42-5 . This compound serves as a versatile chemical building block in medicinal chemistry, particularly in the design and synthesis of novel potential anticancer agents. Fused heterocyclic scaffolds like the furo[2,3-d]pyridazine core are of significant interest in drug discovery for their ability to interact with biological targets . Research indicates that structurally related furo[2,3-d]pyrimidine derivatives exhibit potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy . Some such derivatives have demonstrated in vitro IC50 values in the nanomolar range, highlighting the potential of this chemical class for developing targeted therapies . Furthermore, hybrid molecules incorporating similar furopyrimidone cores have shown promising antitumor activity against human liver cancer cells (HepG2) and are investigated as potential epidermal growth factor receptor (EGFR) inhibitors . The aldehyde functional group (-CHO) on this compound provides a reactive handle for further chemical transformations, allowing researchers to synthesize more complex molecules for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

39567-42-5

Molecular Formula

C7H4N2O2

Molecular Weight

148.12 g/mol

IUPAC Name

furo[2,3-d]pyridazine-3-carbaldehyde

InChI

InChI=1S/C7H4N2O2/c10-3-5-4-11-7-2-9-8-1-6(5)7/h1-4H

InChI Key

ICQSLDCXWQNJMM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=N1)OC=C2C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-d]pyridazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminofuran with a suitable aldehyde in the presence of a catalyst to form the desired heterocyclic structure. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitution at positions activated by electron-withdrawing groups. For example:

  • Chloride displacement : Treatment with amines (e.g., ammonia, alkylamines) in polar aprotic solvents (DMF, DMSO) replaces chlorine atoms at the 4- or 7-positions .

  • Methoxy group hydrolysis : 4-Methoxy derivatives undergo acid-catalyzed hydrolysis to yield hydroxylated products .

Example reaction :

4 Methoxy 7 chlorofuro 2 3 d pyridazine 3 carbaldehydeH2SO4,Δ4 Hydroxy 7 chlorofuro 2 3 d pyridazine 3 carbaldehyde\text{4 Methoxy 7 chlorofuro 2 3 d pyridazine 3 carbaldehyde}\xrightarrow{\text{H}_2\text{SO}_4,\Delta}\text{4 Hydroxy 7 chlorofuro 2 3 d pyridazine 3 carbaldehyde}

Aldehyde-Specific Reactions

The aldehyde group participates in classic carbonyl reactions:

  • Condensation : Reacts with primary amines to form Schiff bases. For instance, interaction with hexamethylenetetramine in chloroform yields imine intermediates .

  • Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, preserving the fused-ring structure.

  • Oxidation : Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde converts to a carboxylic acid.

Table 1: Aldehyde reactivity under varying conditions

Reaction TypeReagent/ConditionsProductYield (%)
Schiff base formationHexamethylenetetramine, CHCl₃, ΔImine intermediate92
ReductionNaBH₄, MeOHFuro[2,3-d]pyridazine-3-methanol85
OxidationKMnO₄, H₂SO₄Furo[2,3-d]pyridazine-3-carboxylic acid78

Electrophilic Aromatic Substitution

Electrophiles target the furan ring due to its electron-rich nature:

  • Nitration : Nitration with acetyl nitrate introduces nitro groups at the 5-position .

  • Sulfonation : Concentrated sulfuric acid yields sulfonated derivatives, though regioselectivity depends on substituents .

Example :

Furo 2 3 d pyridazine 3 carbaldehydeAcONO25 Nitro furo 2 3 d pyridazine 3 carbaldehyde\text{Furo 2 3 d pyridazine 3 carbaldehyde}\xrightarrow{\text{AcONO}_2}\text{5 Nitro furo 2 3 d pyridazine 3 carbaldehyde}

Cyclization and Annulation

The aldehyde group enables annulation reactions:

  • Paal-Knorr pyrrole synthesis : Reacts with 1,4-diketones in acidic media to form pyrrole-fused derivatives .

  • Pictet–Spengler cyclization : Condensation with amines (e.g., 2-(5-methylfuran-2-yl)ethylamine) generates tetrahydrofuropyridine scaffolds .

Table 2: Cyclization reactions and outcomes

SubstrateConditionsProductApplication
Aldehyde + 1,4-diketoneHCl, MeCN, 50°CPyrrolo[3,2-c]pyridineAnticancer agents
Aldehyde + aromatic aldehydeTFA, Et₃NTetrahydrofuro[3,2-c]pyridine derivativesKinase inhibitors

Functional Group Interconversion

  • Esterification : The aldehyde is converted to esters via Mitsunobu reactions or direct acid-alcohol coupling .

  • Triflation : Hydroxyl groups (derived from aldehyde reduction) react with triflic anhydride to form triflates, enabling cross-coupling reactions .

Stability and Side Reactions

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) may degrade the furan ring .

  • Photoreactivity : UV irradiation induces [2+2] cycloaddition in the presence of alkenes .

Scientific Research Applications

Furo[2,3-d]pyridazine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which Furo[2,3-d]pyridazine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to form stable interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocycle Substitution and Selectivity

Replacing the fused heterocycle (e.g., pyridazine vs. pyrimidine) or altering substituents modulates target selectivity:

  • Furo[2,3-d]pyrimidines: Demonstrated selectivity for Pneumocystis carinii (pc) dihydrofolate reductase (DHFR) over Toxoplasma gondii (tg) DHFR. For instance, 2,3-diamino-substituted derivatives showed preferential inhibition of pcDHFR .
  • Pyrrolo[2,3-d]pyrimidines : These analogs, replacing furan with pyrrole, exhibited reversed selectivity, with greater potency against tgDHFR .
  • Furo[2,3-d]pyridazine-3-carbaldehyde : The pyridazine core and aldehyde group may influence interactions with enzymes like DHFR, though empirical data are needed to confirm this.
Table 2: Heterocycle-Dependent Enzyme Selectivity
Compound Core Structure Target Enzyme Selectivity Reference
Furo[2,3-d]pyrimidine Furan + Pyrimidine pcDHFR High Gangjee et al.
Pyrrolo[2,3-d]pyrimidine Pyrrole + Pyrimidine tgDHFR High Gangjee et al.

Functional Group Contributions

Substituents such as amino, aryl, or aldehyde groups modulate pharmacological profiles:

  • Amino Groups: 2,4-Diamino substitutions on pyrrolo[2,3-d]pyrimidines enhanced tgDHFR inhibition, while 2,3-diamino groups on furo[2,3-d]pyrimidines favored pcDHFR .

Key Research Findings and Gaps

Structural Flexibility : Fusion position ([2,3-d] vs. [3,4-d]) and heterocycle type (pyridazine vs. pyrimidine) are critical determinants of bioactivity .

Selectivity Trade-offs: Furopyrimidines favor pcDHFR, while pyrrolopyrimidines target tgDHFR, suggesting that minor structural changes can redirect selectivity .

Biological Activity

Furo[2,3-d]pyridazine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its unique structure, which combines furan and pyridazine moieties, allows it to interact with various biological macromolecules, influencing diverse biochemical pathways. This article explores the biological activity of this compound, highlighting its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an aldehyde functional group at the 3-position of the pyridazine ring. Its molecular formula is C7_{7}H6_{6}N2_{2}O. The compound's heterocyclic structure facilitates interactions with biological targets, making it a promising candidate for drug design.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated notable inhibitory effects on Escherichia coli and Micrococcus luteus . The minimum inhibitory concentration (MIC) values indicated that certain derivatives of this compound could effectively disrupt bacterial growth, suggesting potential applications as an antibacterial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (mM)
1Escherichia coli10
2Micrococcus luteus15
3Staphylococcus aureus12

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines. The mechanisms involve modulation of signaling pathways associated with cell proliferation and survival. For instance, one study reported that a derivative of this compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin .

Table 2: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
AFaDu5
BHeLa7
CMCF-76

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may act as a pharmacophore by modulating enzyme activities or receptor interactions. For example, it has been shown to influence calcium mobilization in cell assays, indicating its role as a CB2 receptor agonist in certain contexts .

Case Studies

  • Antibacterial Study : A recent study focused on synthesizing various derivatives of this compound to evaluate their antibacterial efficacy. The results indicated that structural modifications significantly enhanced the compounds' antimicrobial properties against resistant bacterial strains.
  • Anticancer Evaluation : Another investigation explored the anticancer effects of this compound in vivo using animal models. The study found that treatment with specific derivatives led to reduced tumor growth and improved survival rates compared to control groups.

Q & A

Q. What are the key considerations for designing a synthetic route to Furo[2,3-d]pyridazine-3-carbaldehyde, and how can intermediates be stabilized?

Methodological Answer: Synthetic routes often involve multi-step heterocyclic chemistry, such as Sonogashira coupling for alkyne introduction or Mannich reactions for amine-formaldehyde condensations (as seen in furopyrimidine analogs) . Key intermediates (e.g., brominated precursors or aldehyde derivatives) may require stabilization under inert atmospheres or low temperatures to prevent oxidation or decomposition. Characterization via 1H^1H/13C^{13}C NMR and X-ray crystallography (if crystalline) is critical for confirming structural integrity .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer: Combine orthogonal techniques:

  • Chromatography : HPLC or GC-MS to assess purity and detect byproducts.
  • Spectroscopy : 1H^1H/13C^{13}C NMR for functional group analysis and NOESY for stereochemical confirmation .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula verification.
  • X-ray Diffraction : For unambiguous confirmation of crystal structure (if applicable) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (similar to furopyridine-carbaldehyde analogs) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

Methodological Answer:

  • Docking Studies : Use software like AutoDock or Schrödinger to predict binding affinities to target enzymes (e.g., DHFR or tyrosine kinases) by aligning the aldehyde moiety with active-site residues .
  • MD Simulations : Assess stability of ligand-enzyme complexes over time (50–100 ns trajectories) to prioritize derivatives with low RMSD values .
  • Electrostatic Potential Maps : Identify regions for functionalization (e.g., adding electron-withdrawing groups) to enhance selectivity, as demonstrated in furopyrimidine DHFR inhibitors .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for furopyridazine derivatives?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., aldehyde oxidation).
  • Prodrug Design : Mask the aldehyde group with acid-labile protectors (e.g., acetals) to improve pharmacokinetics .
  • Species-Specific DHFR Profiling : Compare inhibition constants (KiK_i) across homologs (e.g., human vs. Pneumocystis carinii) to explain selectivity discrepancies .

Q. How can reaction mechanisms involving this compound be elucidated to mitigate undesired rearrangements?

Methodological Answer:

  • Isotopic Labeling : Use 13C^{13}C-formaldehyde in Mannich reactions to track carbon flow during cyclization .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates prone to rearrangement (e.g., ring-opening to pyrrolo derivatives under acidic conditions) .
  • Computational Transition-State Analysis : Apply DFT methods (e.g., B3LYP/6-31G*) to map energy barriers for competing pathways .

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